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Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering a
powerful tool for precise genetic modification.[1][2] A critical step in any gene-editing workflow
is the accurate quantification of editing efficiency and the identification of the resulting genetic
modifications. This document provides detailed application notes and protocols for two widely
used methods: TIDE (Tracking of Indels by Decomposition) and TIDER (Tracking of Insertion,
Deletions, and Recombination events).[3][4][5] These Sanger sequencing-based methods offer
a rapid, cost-effective, and informative alternative to more complex and expensive techniques
like next-generation sequencing for the initial assessment of gene editing outcomes.

TIDE is designed to identify and quantify the frequency of insertions and deletions (indels)
generated by the non-homologous end joining (NHEJ) repair pathway following a CRISPR-
Cas9 induced double-strand break (DSB). TIDER is an extension of this method, tailored for
assessing template-mediated editing events, such as point mutations, introduced via the
homology-directed repair (HDR) pathway.

Core Concepts of CRISPR-Cas9 Gene Editing
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The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as
a molecular scissor to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific
target sequence in the genome. The gRNA is designed to be complementary to the target DNA
sequence, ensuring the precision of the cut. Once the Cas9 protein creates a DSB, the cell's
natural DNA repair mechanisms are activated.

There are two primary repair pathways:

e Non-Homologous End Joining (NHEJ): This is the more common and error-prone pathway. It
often results in small random insertions or deletions (indels) at the site of the DSB, which can
lead to frameshift mutations and gene inactivation.

 Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to
precisely repair the break. Scientists can introduce an external DNA template with desired
genetic changes, allowing for the insertion of specific sequences or the correction of
mutations.

Quantitative Data Summary

The following table summarizes the key characteristics and outcomes of the TIDE and TIDER
analysis methods.
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Parameter

TIDE (Tracking of Indels by
Decomposition)

TIDER (Tracking of
Insertion, DEletions and
Recombination events)

Primary Application

Quantification of non-
templated insertions and
deletions (indels) from NHEJ.

Quantification of templated
mutations from HDR and non-

templated indels.

Input Requirement

2 Sanger sequencing traces
(control and experimental

sample).

3 Sanger sequencing traces
(control, experimental sample,

and reference template).

Output

Quantitative spectrum of indels
around the cut site, including

their frequency and size.

Quantification of templated
mutations and the spectrum of

non-templated indels.

Typical Efficiency Range

Dependent on the specific
guide RNA, cell type, and
delivery method. TIDE
provides the data to assess
this.

Generally lower than NHEJ-
mediated indels. TIDER helps
to quantify the success of the
HDR event.

Web Tool Availability

--INVALID-LINK--

--INVALID-LINK--

Experimental Protocols
Protocol 1: Sample Preparation for TIDE and TIDER

Analysis

This protocol outlines the steps for generating the necessary PCR amplicons for subsequent

Sanger sequencing and analysis.

1. Genomic DNA Isolation:

« |solate genomic DNA from both the control (e.qg., cells transfected with gRNA only or
untransfected) and the experimental cell populations (transfected with Cas9 and gRNA, and
for TIDER, also with the donor template).

o Standard DNA isolation kits or protocols like proteinase K and phenol/chloroform extraction

can be used.
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. PCR Amplification:

Design PCR primers to amplify a region of approximately 500-800 base pairs surrounding
the CRISPR target site.

Perform PCR amplification of the target locus from the genomic DNA of both control and
experimental samples.

For TIDER, a third PCR product is required as a reference for the templated edit. This can be
generated by various methods, such as annealing two overlapping PCR products that
contain the desired edit.

. PCR Product Purification:

Run an aliquot of the PCR products on a 1-2% agarose gel to verify the presence of a single,
sharp band of the expected size.

Purify the PCR products using a commercial PCR purification kit to remove primers, dNTPs,
and other reaction components.

. Sanger Sequencing:

Send the purified PCR products for standard Sanger sequencing. Use the same forward or
reverse primer for all samples to ensure consistency.

For TIDE, you will have two sequencing reads (control and experimental).

For TIDER, you will have three sequencing reads (control, experimental, and reference
template).

Protocol 2: Data Analysis using the TIDE Web Tool

1

N

w

. Access the TIDE Web Tool:
Navigate to the TIDE website: --INVALID-LINK--.
. Upload Sequencing Files:

Select the "TIDE" analysis option.
Upload the Sanger sequencing file (.ab1) from your control sample.
Upload the Sanger sequencing file from your experimental sample.

. Input Guide RNA Sequence:
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Enter the 20-nucleotide guide RNA sequence that targets the amplified region.

I

. Run Analysis:

Click the "Submit" button to initiate the analysis.

ol

. Interpret Results:

The TIDE tool will provide a graphical representation and a table detailing the percentage of
the population with indels, the size and frequency of the most common indels, and an overall
editing efficiency score.

Protocol 3: Data Analysis using the TIDER Web Tool

1. Access the TIDER Web Tool:
o Navigate to the TIDE website: --INVALID-LINK--.
2. Upload Sequencing Files:

o Select the "TIDER" analysis option.

» Upload the Sanger sequencing file from your control sample.

e Upload the Sanger sequencing file from your experimental sample.
» Upload the Sanger sequencing file from your reference template.

3. Input Guide RNA Sequence:

o Enter the 20-nucleotide guide RNA sequence.

4. Define the Allele of Interest:

o Specify the exact sequence of the desired templated edit.
5. Run Analysis:

e Submit the data for analysis.

6. Interpret Results:
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o TIDER will output the percentage of the desired templated edit (HDR efficiency), the
percentage of non-templated indels (NHEJ efficiency), and the percentage of unedited
alleles.
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Caption: Mechanism of CRISPR-Cas9 gene editing and subsequent DNA repair pathways.
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Caption: Workflow for TIDE and TIDER analysis of CRISPR-Cas9 editing.

Safety and Efficacy Considerations

While CRISPR-Cas9 is a powerful tool, ensuring its safety and efficacy is paramount,
especially in therapeutic applications.
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o Off-Target Effects: One of the primary safety concerns is the potential for the Cas9 nuclease
to cut at unintended sites in the genome that are similar to the target sequence. Careful
design of the gRNA is crucial to minimize off-target effects.

o Delivery Methods: The efficiency and safety of CRISPR-Cas9 delivery are critical. Various
methods are being explored, including viral vectors (e.g., adeno-associated viruses) and
non-viral methods like lipid nanoparticles. Each method has its own advantages and
potential risks, such as immunogenicity.

e Long-Term Effects: For therapeutic applications, understanding the long-term effects of gene
editing is essential. Preclinical studies in animal models are crucial for assessing long-term
safety and efficacy.

 Clinical Trials: Numerous clinical trials are underway to evaluate the safety and efficacy of
CRISPR-based therapies for a range of diseases, including sickle cell disease, beta-
thalassemia, and certain types of cancer.

Conclusion

TIDE and TIDER are invaluable tools for researchers using CRISPR-Cas9 gene editing. They
provide a straightforward and quantitative assessment of editing outcomes, enabling the rapid
optimization of experimental conditions and the validation of editing strategies. By following the
detailed protocols and understanding the underlying principles of CRISPR-Cas9, researchers
can effectively harness the power of this technology for both basic research and the
development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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